molecular formula C10H16IN B6342871 1-Butyl-3-methylpyridinium iodide CAS No. 258273-67-5

1-Butyl-3-methylpyridinium iodide

Cat. No.: B6342871
CAS No.: 258273-67-5
M. Wt: 277.14 g/mol
InChI Key: NHBIJSXFPKSXGQ-UHFFFAOYSA-M
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Description

1-Butyl-3-methylpyridinium iodide: is a pyridinium-based ionic liquid with the molecular formula C₁₀H₁₆IN . It is known for its unique properties such as high thermal stability, low melting point, and high ionic conductivity. These characteristics make it a valuable compound in various scientific and industrial applications .

Mechanism of Action

Target of Action

1-Butyl-3-methylpyridinium iodide is an ionic liquid that has been studied for its effects on proteins . One primary target of this compound is the enzyme α-chymotrypsin . This enzyme plays a crucial role in the digestion of proteins in the body.

Mode of Action

The compound interacts with α-chymotrypsin, affecting its structure and function . Studies have shown that this compound can have a destabilizing effect on this enzyme at all investigated concentrations .

Pharmacokinetics

Its physical properties such as density and viscosity have been reported . These properties can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary molecular effect of this compound is the destabilization of α-chymotrypsin . This can lead to changes in the enzyme’s structure and function, potentially impacting the digestion and absorption of proteins.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s effects on α-chymotrypsin were found to be concentration-dependent . At lower concentrations, the compound had less of a destabilizing effect, but this effect increased with higher concentrations .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-3-methylpyridinium iodide can be synthesized through a quaternization reaction. This involves the reaction of 1-butylpyridine with methyl iodide under reflux conditions. The reaction typically takes place in an organic solvent such as acetonitrile or acetone .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-methylpyridinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: The major products depend on the nucleophile used. .

Comparison with Similar Compounds

  • 1-Butyl-3-methylimidazolium iodide
  • 1-Butyl-3-methylpyridinium bromide
  • 1-Butyl-3-methylpyridinium chloride

Comparison: 1-Butyl-3-methylpyridinium iodide is unique due to its iodide anion, which imparts distinct properties such as higher ionic conductivity and different reactivity compared to its bromide and chloride counterparts. The iodide ion also influences the solubility and stability of the compound in various solvents .

Properties

IUPAC Name

1-butyl-3-methylpyridin-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N.HI/c1-3-4-7-11-8-5-6-10(2)9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBIJSXFPKSXGQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=CC(=C1)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049257
Record name 1-Butyl-3-methylpyridinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258273-67-5
Record name 1-Butyl-3-methylpyridinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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